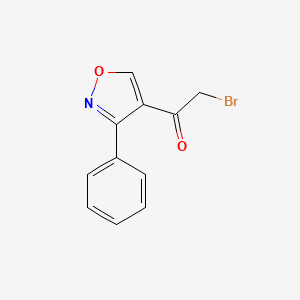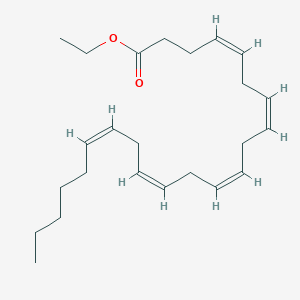
3,3,3-Trifluoropropyl 2,5-dimethylphenyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoropropyl 2,5-dimethylphenyl sulfide is a chemical compound characterized by the presence of trifluoropropyl and dimethylphenyl groups attached to a sulfide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoropropyl 2,5-dimethylphenyl sulfide typically involves the reaction of 3,3,3-trifluoropropyl halides with 2,5-dimethylphenyl thiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3,3-Trifluoropropyl 2,5-dimethylphenyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reducing agent used.
Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Various reduced sulfur-containing compounds.
Substitution: Derivatives with different substituents on the trifluoropropyl group.
Aplicaciones Científicas De Investigación
3,3,3-Trifluoropropyl 2,5-dimethylphenyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3,3-Trifluoropropyl 2,5-dimethylphenyl sulfide involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The sulfide group can participate in redox reactions, potentially modulating the activity of enzymes or other proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3,3-Trifluoropropyl phenyl sulfide
- 3,3,3-Trifluoropropyl 4-methylphenyl sulfide
- 3,3,3-Trifluoropropyl 2,6-dimethylphenyl sulfide
Uniqueness
3,3,3-Trifluoropropyl 2,5-dimethylphenyl sulfide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This structural feature may impart distinct properties compared to other similar compounds, making it valuable for specific applications.
Propiedades
IUPAC Name |
1,4-dimethyl-2-(3,3,3-trifluoropropylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3S/c1-8-3-4-9(2)10(7-8)15-6-5-11(12,13)14/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKUPQZBVWYFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-3-(4-{4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2840231.png)
![N-(3-chloro-4-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2840234.png)



![1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)amino]acetamide](/img/structure/B2840242.png)

![3-(1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840244.png)
![methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate](/img/structure/B2840246.png)
![3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B2840247.png)
![6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2840248.png)
